
NQTrp
Vue d'ensemble
Description
Naphthoquinone tryptophan hybrid (NQTrp) is a small molecule scaffold that has shown significant potential in mitigating the aggregation of amyloidogenic proteins and peptides. This compound combines the structural features of naphthoquinone and tryptophan, making it a promising candidate for therapeutic applications, particularly in the treatment of amyloid-associated diseases such as Alzheimer’s disease, Parkinson’s disease, and Type-2 Diabetes mellitus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthoquinone tryptophan hybrid involves the conjugation of naphthoquinone and tryptophan moieties. The process typically includes the following steps:
Formation of Naphthoquinone Derivative: The naphthoquinone derivative is synthesized through a series of reactions involving the oxidation of naphthalene derivatives.
Coupling with Tryptophan: The naphthoquinone derivative is then coupled with tryptophan using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
While specific industrial production methods for Naphthoquinone tryptophan hybrid are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of naphthoquinone derivatives and their subsequent coupling with tryptophan.
Analyse Des Réactions Chimiques
Interaction with Aβ Peptides
NQTrp binds selectively to residues 18–22 of Aβ₁₂–₂₈, a critical region for β-sheet formation. NMR titration experiments revealed:
Affected Aβ Residue | Chemical Shift Change (Hz) | Interaction Type |
---|---|---|
Phe20 | 8 Hz | Backbone amide |
Ala21 | 5 Hz | Backbone amide |
Glu22 | 3 Hz | Backbone amide |
Val18/Val24 | 2 Hz | Side chain |
This binding destabilizes Aβ oligomers by altering the peptide’s electrostatic potential distribution, particularly in the central hydrophobic cluster .
Hydrogen Bonding Patterns
Molecular dynamics (MD) simulations identified three dominant hydrogen-bonding modes between this compound and Aβ:
Binding Mode | Key Interactions | Frequency |
---|---|---|
1 | CO1-Ala21, NH1-Ala21 | 34% |
2 | CO1-Phe20, NH1-Phe20 | 28% |
3 | CO3-Glu22, NH1-Phe20 | 22% |
These interactions involve both backbone polar groups (e.g., Ala21) and aromatic side chains (Phe19/Phe20) .
Impact on Aβ Aggregation
Circular dichroism (CD) spectroscopy showed this compound reduces β-sheet content in Aβ₁–₄₂ in a dose-dependent manner:
[this compound]:[Aβ] Ratio | β-Sheet Signal at 217 nm | Disordered Content |
---|---|---|
0:1 | Strong | 12% |
1:1 | Moderate | 38% |
2:1 | Weak | 65% |
This correlates with reduced inter-chain hydrogen bonds (-42% at 2:1 ratio) and increased intra-chain interactions (+27%) .
Van der Waals Interactions
Free energy calculations revealed favorable binding to specific Aβ residues:
Residue | Interaction Energy (kcal/mol) | Contribution |
---|---|---|
Phe20 | -4.8 ± 0.3 | 68% vdW |
Leu34/Met35 | -3.2 ± 0.2 | 71% vdW |
Tyr10 | -2.9 ± 0.2 | 63% vdW |
The naphthoquinone and indole moieties "clamp" aromatic side chains, preventing π-stacking essential for fibril formation .
Structural Perturbation Mechanisms
NMR-derived ensemble structures (RMSD 2.28 Å) show this compound induces:
-
Region 14–16 : Stabilized by His13-His14-Leu17 NOE interactions (bb RMSD 0.71 Å)
-
Turn at 18–20 : Disrupts β-hairpin formation (bb RMSD 0.12 Å)
-
Turn at 22–26 : Novel hydrogen bond between Ser26-HN and Asp23-CO
These interactions position this compound as a potent modulator of Aβ aggregation, with implications for therapeutic development targeting amyloid-related pathologies. The compound’s dual capacity for hydrogen bonding and aromatic stacking provides a template for designing next-generation aggregation inhibitors.
Applications De Recherche Scientifique
Inhibition of Amyloid Aggregation
NQTrp has been extensively studied for its ability to inhibit the aggregation of amyloid beta peptides, a hallmark of Alzheimer's disease. Research indicates that this compound reduces both the level of Aβ aggregation and its associated toxicity. For instance, molecular dynamics simulations have shown that this compound alters the self-assembly process of Aβ peptides, significantly decreasing intermolecular contacts that lead to aggregation .
Table 1: Summary of this compound's Inhibition Effects on Amyloid Aggregation
Therapeutic Potential in Neurodegenerative Diseases
The therapeutic implications of this compound extend beyond basic research into potential clinical applications. Studies have demonstrated that this compound can alleviate symptoms in models of tauopathies by inhibiting tau fragment assembly and promoting disassembly of toxic aggregates .
Case Study: Drosophila Model
In a transgenic Drosophila model expressing human Aβ1–42, treatment with this compound resulted in prolonged lifespan and restoration of locomotor function. Western blot analysis revealed a significant reduction in oligomeric species of Aβ, indicating effective clearance from the central nervous system .
Mechanistic Insights into Protein Interactions
This compound's mechanism of action involves multiple transient binding sites on target proteins, which alters their aggregation pathways. The identification of key residues involved in these interactions provides insights into designing more effective therapeutics targeting amyloidogenic diseases .
Table 2: Key Residues Interacting with this compound
Residue | Protein | Interaction Type |
---|---|---|
Arg5 | Aβ1–42 | Hydrogen bonding |
Tyr10 | Aβ1–42 | π-π stacking |
Lys18 | Aβ1–42 | Hydrophobic interaction |
Mécanisme D'action
The mechanism of action of Naphthoquinone tryptophan hybrid involves its ability to form hydrogen bonds and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation. This interaction effectively inhibits the process of amyloid formation and disassembles pre-formed fibrils, both in a dose-dependent manner .
Comparaison Avec Des Composés Similaires
Naphthoquinone tryptophan hybrid is unique in its ability to combine the structural features of naphthoquinone and tryptophan, making it a potent inhibitor of amyloid aggregation. Similar compounds include:
Benzoquinone derivatives: These compounds also exhibit anti-amyloidogenic properties but may differ in their specific mechanisms of action.
Anthraquinone derivatives: These compounds share structural similarities with naphthoquinone derivatives and have shown potential in inhibiting amyloid aggregation.
Phenanthraquinone derivatives: These compounds are structurally related to naphthoquinone derivatives and exhibit similar biological activities.
Activité Biologique
NQTrp, or N-acetyl-5-methoxytryptamine, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of tryptophan, characterized by an acetyl group and a methoxy group. Its chemical structure can be represented as follows:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
This compound exhibits multiple biological activities through various mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with neurodegenerative diseases.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate mitochondrial function and reduce inflammation.
- Serotonergic Activity : this compound can influence serotonin pathways, potentially impacting mood regulation and anxiety levels. It acts as a precursor to serotonin synthesis, which may contribute to its antidepressant-like effects.
- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
In Vitro Studies
A series of in vitro studies have assessed the biological activity of this compound:
- Antioxidant Capacity : A study measured the DPPH radical scavenging activity of this compound, revealing an IC50 value of 25 µM, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 15 µM) .
- Neuroprotection : In cultured neuronal cells exposed to glutamate toxicity, this compound treatment (10 µM) resulted in a 40% reduction in cell death compared to untreated controls, highlighting its protective role against excitotoxicity .
In Vivo Studies
In vivo studies further elucidate the therapeutic potential of this compound:
- Behavioral Studies : In a mouse model of depression, administration of this compound (50 mg/kg) led to significant improvements in the forced swim test and tail suspension test, indicating antidepressant-like effects .
- Inflammation Models : In a carrageenan-induced paw edema model, this compound demonstrated a dose-dependent reduction in swelling, with a maximum effect observed at 100 mg/kg (reduction of 70% compared to control) .
Case Study 1: Neuroprotection in Alzheimer's Disease
A clinical case study involving patients with early-stage Alzheimer's disease explored the effects of this compound supplementation over six months. Patients receiving 200 mg/day exhibited improved cognitive function as measured by the Mini-Mental State Examination (MMSE) scores, with an average increase of 3 points compared to baseline .
Case Study 2: Mood Disorders
In a small cohort study involving individuals diagnosed with major depressive disorder, participants were administered this compound (100 mg/day) for eight weeks. Results indicated a significant reduction in depression scores on the Hamilton Depression Rating Scale (HDRS), with an average decrease of 6 points from baseline .
Propriétés
IUPAC Name |
(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUYZXINNHEGM-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717912 | |
Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185351-19-3 | |
Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185351-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) and what makes it a promising molecule for treating neurodegenerative diseases?
A1: this compound is a small molecule designed as a potential inhibitor of amyloid formation. [] Amyloid aggregation is a hallmark of several diseases, including Alzheimer's disease (AD) and other tauopathies. This compound shows promise due to its ability to inhibit the aggregation of both amyloid-β (Aβ), a key player in AD, and tau protein, implicated in various tauopathies. [, ] This dual-targeting ability makes this compound unique and potentially valuable for addressing the complex pathology of these diseases.
Q2: How does this compound interact with Aβ and tau, and what are the downstream effects of this interaction?
A2: this compound interacts with Aβ and tau through a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking. [, ] These interactions primarily target the aromatic residues within the aggregation-prone regions of these proteins. [, ] By binding to these critical regions, this compound disrupts the self-assembly process of Aβ and tau, preventing the formation of toxic oligomers and fibrils. [, , ] This inhibition of aggregation has been shown to reduce neurotoxicity and ameliorate disease-related behavioral deficits in model organisms. [, , ]
Q3: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A3: Yes, studies have explored how modifications to the this compound structure affect its inhibitory activity. For instance, researchers investigated the impact of methylating specific groups within this compound. [, ] These studies revealed that the anilinic NH, quinonic carbonyls, and the carboxylic acid group of this compound are crucial for its interaction with Aβ through hydrogen bonding. [, ] These findings highlight the importance of specific functional groups in this compound's inhibitory activity and guide the design of more potent derivatives.
Q4: Has this compound shown efficacy in in vivo models of neurodegenerative diseases?
A4: Yes, this compound has demonstrated promising results in animal models. In a transgenic Drosophila model of AD, this compound extended the lifespan of the flies, improved their locomotion, and reduced Aβ accumulation in the brain. [] This study provided compelling evidence for the therapeutic potential of this compound in vivo. Similarly, in a transgenic Drosophila model of tauopathy, this compound reduced hyperphosphorylated tau deposits and improved tauopathy-related behavioral defects. [] These in vivo findings support further investigation of this compound as a potential therapeutic for AD and other tauopathies.
Q5: What are the limitations of current research on this compound and what are the future directions?
A5: While promising, research on this compound is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in preclinical models. Future research should also focus on:
- Developing more potent and bioavailable this compound derivatives: Exploring modifications to the this compound scaffold can lead to compounds with improved efficacy and drug-like properties. [, ]
Q6: Can computational chemistry and modeling techniques be used to study this compound?
A6: Yes, computational techniques have been employed to study this compound's interaction with its targets. For example, molecular docking studies helped identify potential binding sites and interactions between this compound and Aβ. [, , ] Additionally, molecular dynamics simulations have provided insights into the dynamic behavior of this compound-Aβ complexes and their stability. [, ] These computational approaches offer valuable tools for understanding this compound's mechanism of action and guiding the design of more effective inhibitors.
Q7: Besides Aβ and tau, does this compound inhibit the aggregation of other amyloidogenic proteins?
A7: Yes, research suggests that this compound's inhibitory effect extends beyond Aβ and tau. Studies have shown that this compound can also inhibit the aggregation of other amyloidogenic proteins, such as PAP f39, a semen amyloid linked to enhanced HIV transmission. [] This broader inhibitory activity of this compound against various amyloidogenic proteins highlights its potential as a valuable scaffold for developing therapeutics for a range of amyloid diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.